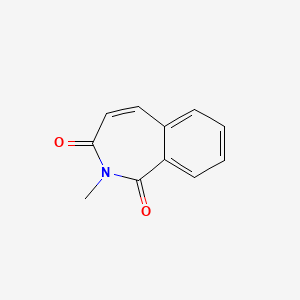![molecular formula C28H21BrN2O B14584735 N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide CAS No. 61123-60-2](/img/structure/B14584735.png)
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a benzamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the indole derivative. Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of functional materials with specific properties.
作用机制
The mechanism of action of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body. The bromophenyl group may enhance binding affinity to certain molecular targets, while the benzamide structure can facilitate interactions with proteins and other biomolecules.
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Fluorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Methylphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
Uniqueness
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can lead to different binding modes and biological activities.
属性
CAS 编号 |
61123-60-2 |
|---|---|
分子式 |
C28H21BrN2O |
分子量 |
481.4 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-N-[1H-indol-3-yl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C28H21BrN2O/c29-22-15-17-23(18-16-22)31(28(32)21-11-5-2-6-12-21)27(20-9-3-1-4-10-20)25-19-30-26-14-8-7-13-24(25)26/h1-19,27,30H |
InChI 键 |
LGRNTDXCVXDMAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



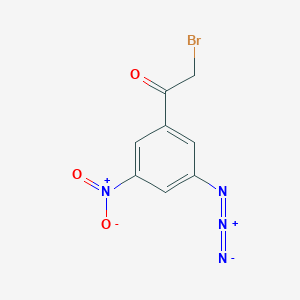

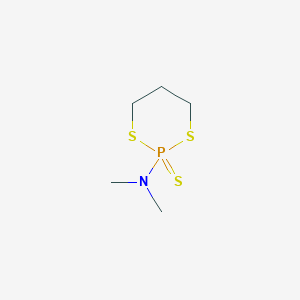
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)

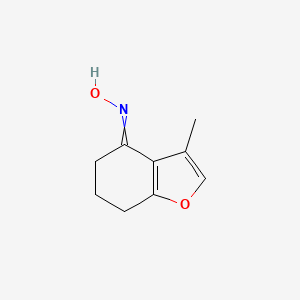
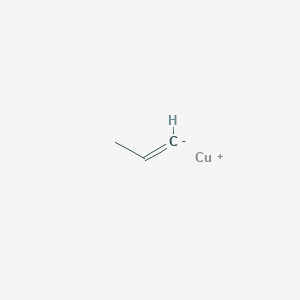


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)


